molecular formula C15H16N2O3 B079169 1-Allyl-5-ethyl-5-phenylbarbituric acid CAS No. 14167-72-7

1-Allyl-5-ethyl-5-phenylbarbituric acid

Cat. No. B079169
CAS RN: 14167-72-7
M. Wt: 272.3 g/mol
InChI Key: YQXRJLHVCIHNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-ethyl-5-phenylbarbituric acid, commonly known as Barbital, is a barbiturate drug that was first synthesized in 1902. It is a white crystalline powder that is soluble in water and has sedative and hypnotic properties. Barbital has been widely used in the past as a sleeping pill and an anesthetic, but its use has declined due to the development of safer and more effective drugs.

Mechanism Of Action

Barbital acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, Barbital reduces the activity of neurons in the brain, leading to sedation and sleep.

Biochemical And Physiological Effects

Barbital has a number of biochemical and physiological effects. It reduces the activity of neurons in the brain, leading to sedation and sleep. It also reduces the activity of the respiratory system, leading to a decrease in breathing rate and depth. Barbital can also cause muscle relaxation and a decrease in blood pressure.

Advantages And Limitations For Lab Experiments

The advantages of using Barbital in lab experiments include its well-established sedative and hypnotic properties, which make it a useful tool for studying sleep and the effects of sedatives on the brain. However, the use of Barbital is limited by its potential for side effects, including respiratory depression and the development of tolerance and dependence.

Future Directions

There are a number of future directions for research on Barbital. One area of research could focus on the development of safer and more effective sedatives and hypnotics. Another area of research could focus on the development of drugs that target specific subtypes of GABA receptors, which could lead to the development of more targeted and effective drugs for the treatment of sleep disorders and other conditions. Additionally, research could focus on the development of drugs that enhance the activity of other neurotransmitters involved in sleep and sedation, which could lead to the development of novel drugs with different mechanisms of action.

Synthesis Methods

The synthesis of Barbital involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. This intermediate is then reacted with allyl iodide and benzaldehyde to form 1-Allyl-5-ethyl-5-phenylbarbituric acid.

Scientific Research Applications

Barbital has been used in scientific research for its sedative and hypnotic properties. It has been used in studies on sleep and the effects of sedatives on the brain. Barbital has also been used in studies on the effects of barbiturates on the nervous system and on the development of tolerance and dependence.

properties

CAS RN

14167-72-7

Product Name

1-Allyl-5-ethyl-5-phenylbarbituric acid

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20)

InChI Key

YQXRJLHVCIHNEG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2

Origin of Product

United States

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